molecular formula C13H13FN2 B13661543 N-(4-Aminobenzyl)-2-fluoroaniline

N-(4-Aminobenzyl)-2-fluoroaniline

Cat. No.: B13661543
M. Wt: 216.25 g/mol
InChI Key: JJVSWGJDDVZYOO-UHFFFAOYSA-N
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Description

N-(4-Aminobenzyl)-2-fluoroaniline: is an organic compound that features a benzylamine structure with a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzyl)-2-fluoroaniline typically involves the reaction of 4-aminobenzylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Aminobenzyl)-2-fluoroaniline can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzylamines and fluorobenzenes.

Scientific Research Applications

Chemistry: N-(4-Aminobenzyl)-2-fluoroaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-Aminobenzyl)-2-fluoroaniline exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to increased potency and selectivity.

Comparison with Similar Compounds

    4-Aminobenzyl alcohol: Similar structure but lacks the fluorine atom.

    2-Fluoroaniline: Contains the fluorine atom but lacks the benzylamine group.

    4-Aminobenzylamine: Similar structure but lacks the fluorine atom.

Uniqueness: N-(4-Aminobenzyl)-2-fluoroaniline is unique due to the presence of both the benzylamine group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-2-fluoroaniline

InChI

InChI=1S/C13H13FN2/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9,15H2

InChI Key

JJVSWGJDDVZYOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)F

Origin of Product

United States

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